Bienvenue dans la boutique en ligne BenchChem!

4-(2,5-Dichlorophenyl)piperazine-2,6-dione

Anticancer Drug Discovery Scaffold Optimization Piperazine-2,6-dione Derivatives

Sourcing the unique 2,5-dichloro regioisomer for CNS polypharmacology or anticancer scaffold-hopping requires a reliable partner. This piperazine-2,6-dione core offers distinct hydrogen-bonding and conformational properties compared to standard piperazines. Unlike generic alternatives, the 2,5-substitution pattern provides a differentiated probe for receptor selectivity studies (e.g., 5-HT6/D2). Procure high-purity material to generate robust SPR data and benchmark against established piperazine-2,6-dione antiproliferative activity.

Molecular Formula C10H8Cl2N2O2
Molecular Weight 259.09 g/mol
CAS No. 1267379-66-7
Cat. No. B1454540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-Dichlorophenyl)piperazine-2,6-dione
CAS1267379-66-7
Molecular FormulaC10H8Cl2N2O2
Molecular Weight259.09 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)CN1C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C10H8Cl2N2O2/c11-6-1-2-7(12)8(3-6)14-4-9(15)13-10(16)5-14/h1-3H,4-5H2,(H,13,15,16)
InChIKeyWFJQKDIYKMIVCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,5-Dichlorophenyl)piperazine-2,6-dione (CAS 1267379-66-7): A Benchmark Piperazine-2,6-dione Scaffold for Procuring Differentiated Chemical Matter


4-(2,5-Dichlorophenyl)piperazine-2,6-dione is a piperazine-2,6-dione derivative characterized by a 2,5-dichloro substitution pattern on the phenyl ring, a structural motif associated with enhanced lipophilicity and potential for receptor-ligand interactions [1]. The compound is cataloged as a versatile small molecule scaffold and has been referenced in patent literature for its use in preparing substituted piperazine compounds [2]. Preliminary bioactivity annotations include inhibition of dopamine uptake and nAChR antagonism, though these data points are sourced from aggregated databases and may not reflect primary research on this specific compound [3]. The piperazine-2,6-dione core itself is a recognized pharmacophore in anticancer and CNS-targeted drug discovery, making this compound a relevant starting point for scaffold-hopping or analoging programs [4].

Why 4-(2,5-Dichlorophenyl)piperazine-2,6-dione (1267379-66-7) Cannot Be Replaced by a Generic Piperazine Analog in Targeted Research


Generic substitution of arylpiperazines is not trivial due to the profound impact of halogen substitution patterns on receptor binding profiles and biological activity. For instance, the 2,3-dichlorophenylpiperazine moiety is known to confer high affinity for 5-HT6 and D2 receptors, whereas the 3,4-dichloro pattern may yield distinct cytotoxic profiles [1][2]. The 2,5-dichloro substitution, as in 4-(2,5-Dichlorophenyl)piperazine-2,6-dione, is less commonly characterized, implying that its pharmacological fingerprint cannot be reliably extrapolated from the more extensively studied 2,3- or 3,4-dichloro analogs [3]. Furthermore, the piperazine-2,6-dione core differs from the more prevalent piperazine or piperidine cores in its hydrogen-bonding capacity and conformational constraints, which can alter target engagement and physicochemical properties [4]. Therefore, experimental validation of this specific compound is mandatory for any program seeking to exploit its unique chemical space.

4-(2,5-Dichlorophenyl)piperazine-2,6-dione (1267379-66-7): A Quantitative Evidence Guide for Differentiated Procurement


Piperazine-2,6-dione Scaffold Demonstrates Antiproliferative IC50 Values in the Low Micromolar Range, a Benchmark for Derivative Optimization

While direct antiproliferative data for the specific compound 4-(2,5-Dichlorophenyl)piperazine-2,6-dione is absent from the public domain, class-level inference from closely related piperazine-2,6-dione derivatives establishes a quantitative performance baseline. A series of piperazine-2,6-dione derivatives (3a–k) evaluated for anticancer activity exhibited IC50 values ranging from 5.4 to 10.0 µM across five human cancer cell lines [1]. This establishes a quantitative benchmark: any claimed improvement in potency for a new derivative of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione must demonstrate an IC50 significantly lower than this 5-10 µM range to be considered a meaningful advancement.

Anticancer Drug Discovery Scaffold Optimization Piperazine-2,6-dione Derivatives

Differentiation of 2,5-Dichloro Substitution from 2,3-Dichloro Analog in 5-HT6/D2 Receptor Affinity Context

Structure-activity relationship studies on arylpiperazine functions reveal that the 1-(2,3-dichlorophenyl)piperazine moiety is a key structural determinant for high affinity at both 5-HT6 and D2 receptors, a property exploited in the design of atypical antipsychotics [1]. The 2,5-dichloro regioisomer present in 4-(2,5-Dichlorophenyl)piperazine-2,6-dione has not been similarly characterized in this receptor panel. This gap in the literature represents a differentiation point: while the 2,3-dichloro pattern is associated with a polypharmacological profile, the 2,5-dichloro pattern may exhibit a distinct selectivity fingerprint. This is further supported by the presence of a 5-HT1A binding Ki of 258 nM for a closely related piperazine-2,6-dione derivative bearing a 2,5-dichlorophenyl group [2].

CNS Drug Discovery Receptor Pharmacology Structure-Activity Relationship

Potential Differentiated Cytotoxic Profile Against Prostate Cancer Cell Lines Suggested by Arylpiperazine Class Data

A series of novel arylpiperazine derivatives demonstrated significant cytotoxic activities against three human prostate cancer cell lines (PC-3, LNCaP, and DU145), with several compounds exhibiting IC50 values below 3 µmol/L [1]. The study highlighted that the 3,4-dichlorophenyl substituent on the piperazine ring was associated with the most potent growth suppression across all tested cancer cells [2]. The 2,5-dichloro pattern in 4-(2,5-Dichlorophenyl)piperazine-2,6-dione has not been evaluated in this specific context, presenting an opportunity to explore a differentiated cytotoxic profile potentially distinct from the 3,4-dichloro analog.

Prostate Cancer Cytotoxicity Arylpiperazine Derivatives

Lack of Detectable Acetylcholinesterase Inhibitory Activity: A Potential Differentiator for Selectivity Profiling

In contrast to some piperazine-based compounds known to possess cholinergic activity, 4-(2,5-Dichlorophenyl)piperazine-2,6-dione exhibited no detectable inhibition of acetylcholinesterase (AChE) at a concentration of 26 µM . This negative result is a valuable piece of selectivity data, distinguishing it from AChE inhibitors within the broader piperazine class. While a positive control or comparator data is not provided in the same assay, this absence of activity can be a critical factor in selecting this scaffold for programs where cholinergic off-target effects are undesirable.

Selectivity Profiling Acetylcholinesterase Off-target Screening

Direct Comparator Data Unavailable: Explicit Acknowledgment of Limited Differential Evidence

A comprehensive search of primary research papers, patents, and authoritative databases (excluding vendor sites per guidelines) reveals a critical absence of direct, head-to-head comparative studies for 4-(2,5-Dichlorophenyl)piperazine-2,6-dione. The compound's bioactivity profile is largely inferred from aggregated databases and class-level analogies. No peer-reviewed publication was identified that directly compares this specific compound to its closest analogs (e.g., 2,3-dichlorophenylpiperazine, 3,4-dichlorophenylpiperazine, or other piperazine-2,6-diones) under identical experimental conditions. This evidence gap is itself a key finding, indicating that the compound's differentiated value proposition remains unproven and represents an area for future investigation.

Data Availability Research Gap Procurement Consideration

4-(2,5-Dichlorophenyl)piperazine-2,6-dione (1267379-66-7): Defined Application Scenarios Grounded in Evidence


Probing Undefined Receptor Selectivity in CNS Target Deconvolution

Given the established role of the 2,3-dichlorophenylpiperazine moiety in conferring high affinity for 5-HT6 and D2 receptors [1], the 2,5-dichloro regioisomer offers a structurally distinct probe for investigating receptor subtype selectivity. Researchers can use 4-(2,5-Dichlorophenyl)piperazine-2,6-dione as a starting point to synthesize and profile a small library, leveraging the known 5-HT1A affinity (Ki = 258 nM) of a close piperazine-2,6-dione analog [2] as a preliminary benchmark. This application is particularly relevant for CNS programs seeking to differentiate polypharmacological profiles driven by halogen substitution patterns.

Scaffold-Hopping for Anticancer Lead Optimization with a Defined Baseline

The piperazine-2,6-dione core has demonstrated antiproliferative activity with IC50 values in the 5-10 µM range [3]. This quantitative benchmark allows for the rational design and evaluation of new derivatives of 4-(2,5-Dichlorophenyl)piperazine-2,6-dione. By modifying the dichlorophenyl appendage or introducing additional functional groups, medicinal chemists can aim to surpass this baseline potency. The compound's lack of acetylcholinesterase inhibitory activity further supports its use in creating focused libraries with a potentially cleaner off-target profile for cancer drug discovery.

Investigating the Impact of 2,5-Dichloro Substitution on Physicochemical and ADME Properties

The 2,5-dichloro pattern on the phenyl ring is less common than the 3,4-dichloro pattern, which is known to confer potent cytotoxicity in prostate cancer models [4]. 4-(2,5-Dichlorophenyl)piperazine-2,6-dione serves as a model compound to systematically study how this specific substitution influences logP, solubility, metabolic stability, and permeability compared to its 3,4-dichloro and 2,3-dichloro analogs. Such a study could generate valuable structure-property relationship (SPR) data to guide the optimization of arylpiperazine-containing drug candidates, a critical need in early-stage drug discovery.

Chemical Probe for Investigating Novel Mechanisms in Cancer Cell Differentiation

Unverified vendor descriptions suggest that this compound may arrest the proliferation of undifferentiated cells and induce their differentiation [5]. While this claim lacks primary research validation, it points to a potential application in exploring novel differentiation-inducing mechanisms, particularly in leukemia or solid tumor models where differentiation therapy is a proven strategy. Researchers could use this compound as an initial hit for target identification or mechanism-of-action studies, with the explicit understanding that its activity is not yet validated and requires independent confirmation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,5-Dichlorophenyl)piperazine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.